D-(+)-Galactosamine hydrochloride (D-GalN) is an amino sugar derived from galactose. It is widely used in scientific research, particularly in the field of hepatology, to induce experimental liver injury in animal models. [, , , , ] D-GalN's effects closely mimic certain aspects of human liver diseases, making it a valuable tool for studying their pathogenesis and evaluating potential therapeutic interventions. [, , ]
D-GalN is a hexosamine, a monosaccharide containing an amino group replacing a hydroxyl group. Its chemical formula is C6H13NO5•HCl. [, ] Crystallographic studies have shown that D-Mannosamine hydrochloride, a structural isomer of D-GalN, exists in a 4C1 chair conformation. [] This information suggests that D-GalN may adopt a similar conformation. Further investigation into D-GalN's crystal structure and conformation would provide a more detailed understanding of its molecular interactions and biological activity.
D-GalN induces liver injury primarily by depleting uridine triphosphate (UTP) pools in hepatocytes. [] This depletion disrupts RNA and protein synthesis, leading to cellular dysfunction and ultimately cell death. [] Research also suggests that D-GalN may interfere with the Golgi apparatus function, further contributing to the impairment of protein and glycoprotein secretion in the liver. []
The provided papers do not delve into the specific physical and chemical properties of D-GalN. A study investigating the chemical stability of D-GalN hydrochloride solution found that it is stable in acidic solutions (pH=3.0) but unstable in aqueous solutions (pH=7.0). [] The study recommends storing D-GalN solutions at low temperatures (5°C) and using them within a short timeframe to prevent degradation. [] Further investigation into its solubility, melting point, and other physicochemical characteristics would be beneficial for optimizing its use in research.
Modeling Acute Liver Failure: D-GalN, often combined with lipopolysaccharide (LPS), effectively induces acute liver failure in various animal models, including rats, mice, and pigs. [, , , , , , ] This model mimics human fulminant hepatic failure, characterized by rapid liver cell death, elevated liver enzymes, and neurological impairment. [, ] Researchers use this model to investigate the mechanisms of liver failure, evaluate potential therapeutic strategies, and test the efficacy of bioartificial liver support systems. [, , , ]
Studying Liver Regeneration: D-GalN administration, followed by partial hepatectomy, allows researchers to study the dynamics of liver regeneration in a controlled environment. [] This model helps understand the factors influencing liver regeneration, investigate the role of different cell types, and evaluate potential therapeutic targets for promoting liver repair. [, ]
Investigating Hepatic Encephalopathy: D-GalN-induced liver failure in rats causes brain edema and neurological dysfunction, resembling hepatic encephalopathy in humans. [] This model allows researchers to study the blood-brain barrier's role, the impact of liver failure on brain function, and potential therapeutic targets for preventing or treating hepatic encephalopathy. []
Evaluating Hepatoprotective Agents: Researchers use D-GalN-induced liver injury models to evaluate the protective effects of various substances on the liver. [, , , , , ] These studies contribute to identifying potential therapeutic agents for treating liver diseases and understanding their mechanisms of action.
Examining Extracellular Matrix Changes: D-GalN administration triggers changes in the extracellular matrix composition of the liver, particularly the deposition of fibronectin, laminin, and different collagen types. [, ] Studying these changes contributes to understanding liver fibrosis development and identifying potential targets for antifibrotic therapies.
Investigating the Immune Response: D-GalN administration, especially in combination with LPS, triggers a significant inflammatory response involving various immune cells, including Kupffer cells and Ito cells. [, , ] Researchers utilize this model to study the role of the immune system in liver injury and repair and evaluate potential immunomodulatory therapies.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6